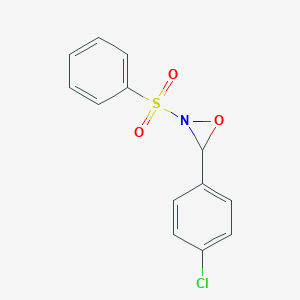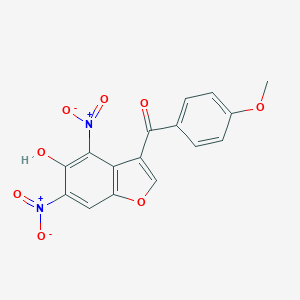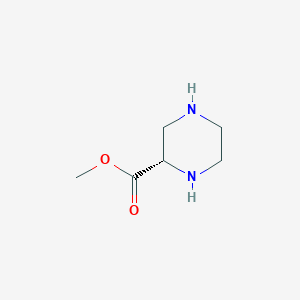
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine, also known as CPPO, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. CPPO is a highly reactive oxidizing agent that has been used in various applications, including organic synthesis, material science, and biomedical research. In
Wirkmechanismus
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine acts as an oxidizing agent by transferring an oxygen atom to a substrate. The mechanism of action of this compound involves the formation of an oxaziridine intermediate, which is highly reactive and can undergo a range of reactions. The oxaziridine intermediate can react with various functional groups, including alcohols, amines, and thiols, leading to the formation of the corresponding oxidized products. The mechanism of action of this compound is shown below:
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of various signaling pathways. This compound has also been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In vivo studies have shown that this compound can induce liver damage and alter the expression of various genes involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine has several advantages for use in lab experiments. It is a highly reactive oxidizing agent that can be used in a range of applications, including organic synthesis, material science, and biomedical research. This compound is also relatively easy to prepare and handle, making it a convenient reagent for lab experiments. However, this compound has several limitations. It is a highly reactive and potentially hazardous compound that requires careful handling and storage. This compound can also be difficult to control in some reactions, leading to unwanted side reactions or product mixtures.
Zukünftige Richtungen
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine has several potential future directions for research. One area of interest is the development of new synthetic methods for this compound and related oxaziridines. Another area of interest is the use of this compound in the modification of materials and the preparation of functionalized nanoparticles. In biomedical research, this compound may have potential applications in the study of oxidative stress and the development of new drugs. Finally, the use of this compound in the study of enzyme mechanisms and catalysis is an area of ongoing research.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine involves the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxyphthalimide in the presence of a base such as triethylamine. The resulting N-hydroxyphthalimide-4-chlorobenzenesulfonamide is then reacted with sodium hypochlorite to form this compound. The overall reaction is shown below:
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine has been widely used in scientific research due to its ability to act as a powerful oxidizing agent. It has been used in various applications, including the synthesis of organic compounds, the modification of materials, and the study of biological systems. This compound has been used to oxidize alcohols to aldehydes and ketones, to convert primary amines to nitro compounds, and to oxidize thiols to disulfides. In material science, this compound has been used to modify the surface properties of polymers and to prepare functionalized nanoparticles. In biomedical research, this compound has been used to study the role of oxidative stress in disease states and to investigate the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKTUVGILINFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)









![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)
